Home > Products > Screening Compounds P100771 > 8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione
8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione - 674332-46-8

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione

Catalog Number: EVT-2502727
CAS Number: 674332-46-8
Molecular Formula: C24H33N5O2
Molecular Weight: 423.561
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. [] It is currently in clinical trials for the treatment of type 2 diabetes. [] Linagliptin's primary mechanism of action involves potentiating the activity of incretin hormones like glucagon-like peptide-1 (GLP-1), ultimately leading to improved glycemic control. [] Studies have shown its efficacy in various animal models of diabetes, including Zucker Diabetic Fatty rats and mice with high-fat diet and low-dose streptozotocin-induced diabetes. []

Relevance: Linagliptin shares a common purine-2,6-dione core structure with 8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione. Both compounds feature an amino-piperidinyl substituent at the 8-position. They differ in the substituents at the 7-position and the N1 position, where Linagliptin has a but-2-ynyl and (4-methylquinazolin-2-yl)methyl group respectively, while the target compound has a hexyl group at the 7-position and no substituent at N1. [, ]

Sitagliptin

Compound Description: Sitagliptin, with the IUPAC name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is an FDA-approved drug for type 2 diabetes. [] It functions as a DPP-4 inhibitor, promoting the activity of incretin hormones like GLP-1 for improved glycemic control. []

Relevance: Although Sitagliptin does not share the purine-2,6-dione core of 8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione, it is included here due to its role as a DPP-4 inhibitor. The research paper cites Sitagliptin as an example of an asymmetric DPP-4 inhibitor, which was used as a query in a 3D shape similarity search to identify potential DPP-4 inhibitors from natural sources. [] This suggests that compounds like 8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione, bearing structural similarities to known DPP-4 inhibitors, might also possess this biological activity.

Alogliptin

Compound Description: Alogliptin, known chemically as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is another FDA-approved drug for the treatment of type 2 diabetes. [] It acts as a DPP-4 inhibitor, enhancing the effects of GLP-1 and contributing to glycemic control. []

BI 1356 (Ondero)

Compound Description: BI 1356, also known as Ondero and chemically as (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, represents a novel xanthine-based DPP-4 inhibitor. [] This compound demonstrates superior potency and longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin. [] BI 1356 shows high selectivity for DPP-4, with at least 10,000-fold greater selectivity compared to DPP-8, DPP-9, and various other peptidases. [] It exhibits promising antidiabetic effects through the potentiation of GLP-1 and insulin, ultimately improving glucose tolerance in animal models. []

Relevance: BI 1356 shares the purine-2,6-dione core with 8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione. Both compounds also feature an amino-piperidinyl substituent at the 8-position, although BI 1356 specifically has a (3R)-3-aminopiperidin-1-yl group. The main difference lies in the substituents at the 7-position (but-2-ynyl in BI 1356 vs. hexyl in the target compound) and at N1 ((4-methyl-quinazolin-2-ylmethyl) in BI 1356 vs. no substituent in the target compound). []

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has been investigated as a potential inhibitor of the SARS-CoV-2 helicase. [] This enzyme plays a crucial role in viral replication, making it an attractive target for antiviral drug development. []

Relevance: This compound shares the purine-2,6-dione core structure with 8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione. Notably, both compounds have a small alkyl substituent at the 7-position (ethyl in the related compound vs. hexyl in the target compound). The key difference lies in the substituent at the 8-position (mercapto in the related compound vs. 4-benzylpiperidin-1-yl in the target compound), which may account for differences in their biological activities. []

1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Compound Description: 1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione serves as a key intermediate in the synthesis of xanthene derivatives with potential antiasthmatic activity. [] These derivatives target phosphodiesterase 3, an enzyme involved in airway smooth muscle relaxation. []

2-(Allylthio)-3-(4-benzylpiperidin-1-yl)naphthalene-1,4-dione

Compound Description: 2-(Allylthio)-3-(4-benzylpiperidin-1-yl)naphthalene-1,4-dione is a novel N,S-substituted naphthoquinone analogue synthesized from the reaction of 2-(4-benzylpiperidin-1-yl)-3-chloronaphthalene-1,4-dione with allyl mercaptan. [] Its chemical structure was characterized by FT-IR, NMR, and MS. []

Relevance: While not a purine-2,6-dione derivative, this compound is relevant due to the presence of the 4-benzylpiperidin-1-yl substituent, which is also present in the target compound 8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione. [] This structural similarity highlights the potential utility of this specific substituent in various chemical contexts and suggests potential shared pharmacological properties, even across different core structures.

3-(4-Aminophenyl)piperidine-2,6-diones

Compound Description: A series of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones were synthesized and evaluated as inhibitors of estrogen biosynthesis for the potential treatment of hormone-dependent breast cancer. [] These compounds exhibited varying degrees of inhibition of human placental aromatase, with some showing stronger inhibition than aminoglutethimide, a known aromatase inhibitor. []

Relevance: This class of compounds highlights the use of a piperidine-2,6-dione core, which is structurally reminiscent of the purine-2,6-dione core in 8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione. Although the core structure differs, the presence of a substituted piperidine ring as a key structural motif suggests potential similarities in their pharmacological profiles. []

Properties

CAS Number

674332-46-8

Product Name

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione

IUPAC Name

8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione

Molecular Formula

C24H33N5O2

Molecular Weight

423.561

InChI

InChI=1S/C24H33N5O2/c1-3-4-5-9-14-29-20-21(27(2)24(31)26-22(20)30)25-23(29)28-15-12-19(13-16-28)17-18-10-7-6-8-11-18/h6-8,10-11,19H,3-5,9,12-17H2,1-2H3,(H,26,30,31)

InChI Key

CMIYPFGKHUCSMQ-UHFFFAOYSA-N

SMILES

CCCCCCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.